Cas no 57967-72-3 (1-Oxaspiro[4.5]decan-6-ol,2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel-)

1-Oxaspiro[4.5]decan-6-ol,2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel- structure
57967-72-3 structure
Product Name:1-Oxaspiro[4.5]decan-6-ol,2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel-
CAS-nummer:57967-72-3
MF:C15H26O3
MW:254.365145206451
CID:368797
PubChem ID:108785
Update Time:2025-04-19

1-Oxaspiro[4.5]decan-6-ol,2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Oxaspiro[4.5]decan-6-ol,2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel-
    • [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate
    • (2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-yl acetate
    • 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel-
    • (2R,5S,6R)-rel-1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate
    • 5V7Y54AAIG
    • DTXSID101340575
    • 57967-72-3
    • 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2alpha,5alpha(S))-
    • EINECS 261-048-8
    • Q27262918
    • 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6S)-rel-
    • (2alpha,5alpha(S*))-2,6,10,10-Tetramethyl-1-oxaspiro(4.5)decan-6-yl acetate
    • EINECS 261-005-3
    • FEMA No. 3651
    • 6-ACETOXYDIHYDROTHEASPIRANE [FHFI]
    • (2alpha,5alpha(R*))-2,6,10,10-Tetramethyl1-oxaspiro(4.5)decan-6-ylacetate
    • 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6S)-rel-
    • 57893-27-3
    • UNII-5V7Y54AAIG
    • 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, 6-acetate, (2R,5S,6R)-rel-
    • [(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate
    • NS00123299
    • Inchi: 1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1
    • InChI-sleutel: LTAWGWRPOGXHBD-DFBGVHRSSA-N
    • LACHT: O1[C@H](C)CC[C@@]21[C@@](C)(CCCC2(C)C)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 254.188195
  • Monoisotopische massa: 254.188195
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 35.5
  • XLogP3: 3.1

Experimentele eigenschappen

  • Dichtheid: 1.01
  • Kookpunt: 310.6°Cat760mmHg
  • Vlampunt: 126.9°C
  • Brekindex: 1.48
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd